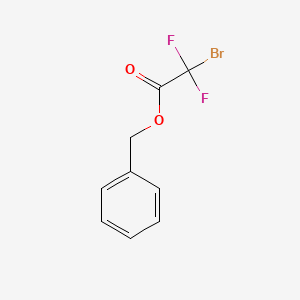

Benzyl 2-bromo-2,2-difluoroacetate

Overview

Description

Benzyl 2-bromo-2,2-difluoroacetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a versatile synthetic intermediate that can be used in various chemical reactions to produce valuable products.

Scientific Research Applications

Radical Reactions and Synthesis

- The compound is involved in radical reactions with vinyl ethers, leading to the synthesis of 3,3-difluoro-GABA, a chemical with potential pharmaceutical applications (Kondratov et al., 2015).

Photoredox Catalysis

- It is used in visible-light-induced Ir(III)-catalyzed difluoroalkylation–bicyclization of 1,7-enynes, leading to the production of benzo[a]fluoren-5-ones, which are valuable in organic synthesis (Min-Hua Huang et al., 2020).

Trifluoromethylation

- Benzyl 2-bromo-2,2-difluoroacetate is used as a reagent for trifluoromethylation, an important process in synthesizing compounds with potential medicinal value (Chong Han et al., 2019).

Synthesis of Difluoroallenes

- It facilitates the synthesis of 1,1-difluoroallenes, which are important intermediates in the production of various organic compounds (M. Yokota et al., 2009).

Hydrotrifluoromethylation

- This compound is used in hydrotrifluoromethylation reactions, which are crucial in the development of fluorinated compounds with various applications (Huiqiao Wang et al., 2019).

Direct Difluoroacetylation

- It participates in visible-light-driven direct 2,2-difluoroacetylation, useful in the synthesis of difluoroacetyl compounds (Y. Furukawa et al., 2020).

Mechanism of Action

Target of Action

Benzyl 2-bromo-2,2-difluoroacetate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and high-energy materials . The primary targets of this compound are therefore the reactants in these synthesis reactions.

Mode of Action

In the photocatalytic cycle, this compound removes a bromine anion to generate an α-ester radical . This radical then adds to the double bond of olefins to obtain an intermediate .

Result of Action

The result of the action of this compound is the formation of new compounds through chemical reactions. For example, it is used as an intermediate in the synthesis of the antitumor drug gemcitabine .

Action Environment

The action of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, in the photocatalytic cycle, the reaction begins at a temperature of 20°C and the temperature is gradually increased to 50°C .

Safety and Hazards

Future Directions

Esters and their derivatives are widely distributed in natural products, pharmaceuticals, and fine chemicals . Therefore, the development of versatile synthetic methods of ester is still an important research topic in organic chemistry . The use of photo-induced transformations has attracted much attention in synthetic organic chemistry .

properties

IUPAC Name |

benzyl 2-bromo-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBCQKXKMSMAAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(F)(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155820-63-6 | |

| Record name | benzyl 2-bromo-2,2-difluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2501533.png)

![ethyl 6-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2501534.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B2501538.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2501545.png)

![4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid](/img/structure/B2501546.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/no-structure.png)